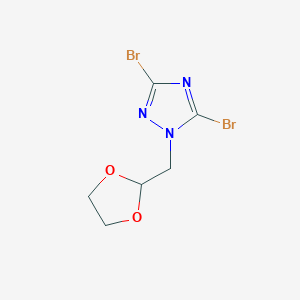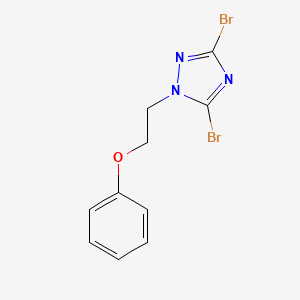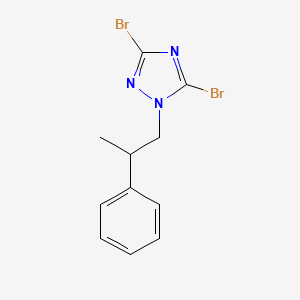![molecular formula C9H4Br2F3N3 B6344624 3,5-Dibromo-1-[(2,4,5-trifluorophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240571-47-4](/img/structure/B6344624.png)
3,5-Dibromo-1-[(2,4,5-trifluorophenyl)methyl]-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,5-Dibromo-1-[(2,4,5-trifluorophenyl)methyl]-1H-1,2,4-triazole” is a chemical compound with the empirical formula C9H4Br2F3N3 . It is a heterocyclic compound and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringBrc1n[nH]c(Br)n1 . The InChI key for this compound is FRAKFBWDPXYIQO-UHFFFAOYSA-N . Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 226.86 g/mol . More specific physical and chemical properties like melting point, boiling point, and density were not available in the sources I found .Aplicaciones Científicas De Investigación
Triazole Derivatives in Drug Discovery
Triazole derivatives are prominent in drug discovery due to their wide range of biological activities. They have been explored for anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Recent patents highlight the potential of 1H-1,2,4-triazoles in clinical studies, emphasizing the need for new, efficient synthesis methods that align with green chemistry principles (Ferreira et al., 2013).
Antimicrobial and Antifungal Activities
1,2,4-Triazole derivatives have shown significant antimicrobial and antifungal activities. The search for new compounds with potent antibacterial and antifungal effects against various strains, including resistant ones, is ongoing. Studies indicate that triazole derivatives can serve as a promising direction for scientific research in developing new biologically active substances (Ohloblina, 2022).
Synthesis and Chemical Properties
Research on the synthesis of triazole derivatives, including their physico-chemical properties, is extensive. The development of new synthetic routes and the study of their properties are crucial for expanding their applications in medicine, pharmacy, and other fields. These derivatives have found uses in optical materials, photosensitizers, antioxidants, and as additives for fuels and oils, highlighting their versatility and potential for innovation (Parchenko, 2019).
Eco-friendly Synthesis Approaches
Advancements in eco-friendly synthesis of triazole derivatives through copper-catalyzed azide-alkyne cycloaddition (CuAAC) emphasize the importance of sustainable and efficient synthesis methods. These approaches offer benefits like reduced reaction times, easier work-up, and higher yields, supporting the industrial synthesis of drugs and materials with minimized environmental impact (de Souza et al., 2019).
Applications in Material Science
Triazole derivatives also play a significant role in material science, particularly in developing proton-conducting membranes for fuel cells. Their incorporation into polymers enhances the membranes' thermal stability, mechanical strength, and ionic conductivity, offering promising avenues for high-performance energy devices (Prozorova & Pozdnyakov, 2023).
Safety and Hazards
Propiedades
IUPAC Name |
3,5-dibromo-1-[(2,4,5-trifluorophenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2F3N3/c10-8-15-9(11)17(16-8)3-4-1-6(13)7(14)2-5(4)12/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEYPQFIMJVNLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CN2C(=NC(=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]benzonitrile](/img/structure/B6344560.png)


![3,5-Dibromo-1-[4-(3-chlorophenoxy)butyl]-1H-1,2,4-triazole](/img/structure/B6344585.png)

![3,5-Dibromo-1-[2-(1,3-dioxolan-2-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B6344593.png)
![3,5-Dibromo-1-[2-(1,3-dioxan-2-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B6344601.png)

![3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344609.png)

![3,5-Dibromo-1-{[3-chloro-4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6344637.png)
![3,5-Dibromo-1-[(2,4-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344647.png)
